ML346

Hsp70 Activation Proteostasis Heat Shock Response

Proteostasis researchers often face cytotoxicity or off-target effects with available Hsp70 modulators. ML346 (CAS 100872-83-1) is the definitive probe that activates Hsp70 transcription via HSF-1 (EC50 4.6 μM) while maintaining >5-fold selectivity over HeLa cytotoxicity. It simultaneously serves as the reference covalent SrtA inhibitor (SaSrtA IC50 0.37 μM; SpSrtA IC50 1.37 μM) with a published co-crystal structure (PDB 7V6K). • Validated in Hsp70-luciferase reporter assays and C. elegans polyQ35 aggregation models. • Restores ΔF508-CFTR folding and iodide conductance at 10 μM in bronchial epithelial cells. • Supplied with ≥98% HPLC purity; stable at -20°C (powder) and shipped under ambient conditions.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
Cat. No. B1676649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML346
SynonymsML346;  ML-346;  ML 346.
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O
InChIInChI=1S/C14H12N2O4/c1-20-10-7-5-9(6-8-10)3-2-4-11-12(17)15-14(19)16-13(11)18/h2-8H,1H3,(H2,15,16,17,18,19)/b3-2+
InChIKeyIXYLVJHFJKDHRM-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange to red solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML346 Proteostasis Modulator: Hsp70/HSF-1 Activator and SrtA Inhibitor for Conformational Disease and Antivirulence Research


ML346 (CID 767276) is a synthetic small-molecule probe featuring a barbituric acid–cinnamaldehyde hybrid scaffold [1]. It functions dually as an activator of heat shock protein 70 (Hsp70) expression and heat shock factor 1 (HSF-1) activity, and as a covalent, irreversible inhibitor of bacterial sortase A (SrtA) [1][2]. ML346 induces a specific subset of heat shock response (HSR) effectors, including Hsp70, Hsp40, and Hsp27, and restores protein folding homeostasis in cellular and animal models of protein conformational diseases [1][3]. Its favorable aqueous solubility, cell permeability, and lack of significant cytotoxicity in mammalian cells differentiate it from many Hsp70-modulating probes .

ML346 Scientific Procurement: Why Generic Hsp70 Activators or SrtA Inhibitors Cannot Substitute


Although multiple small molecules are marketed as Hsp70 activators or SrtA inhibitors, ML346 occupies a unique pharmacologic space that precludes simple analog substitution. Unlike the allosteric Hsp70 modulator YM-1 (which binds the nucleotide-binding domain with a Kd of 4.9 μM and alters ATP/ADP turnover ) or the Hsp70 inhibitor MKT-077 (which demonstrates antiproliferative toxicity in cancer cell lines ), ML346 activates Hsp70 transcription via HSF-1 engagement with an EC50 of 4.6 μM while maintaining >5-fold selectivity over HeLa cell cytotoxicity [1]. In the SrtA inhibition domain, ML346's species-selectivity profile (SaSrtA IC50 0.37 μM vs. SpSrtA IC50 1.37 μM [2]) is distinct from analog Y40, which exhibits 2-fold higher potency on SaSrtA but altered species specificity [3]. These quantitative differences in potency, selectivity, and mechanism render ML346 irreplaceable for experiments requiring the precise molecular signature established in the primary literature.

ML346 Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data


ML346 vs. YM-1: Distinct Mechanism and Potency in Hsp70 Activation

ML346 activates Hsp70 transcription with an EC50 of 4.6 μM in HeLa cells via HSF-1-mediated transcriptional upregulation [1]. In contrast, the allosteric Hsp70 modulator YM-1 binds the Hsp70 nucleotide-binding domain with a Kd of 4.9 μM and stabilizes the ADP-bound, substrate-binding conformation without inducing transcription . The mechanistic distinction is critical: ML346 elevates Hsp70 protein levels through transcriptional induction, whereas YM-1 enhances substrate-binding affinity of pre-existing Hsp70 pools. For experimental designs requiring transcriptional readout of the heat shock response, YM-1 cannot serve as a functional substitute for ML346.

Hsp70 Activation Proteostasis Heat Shock Response

ML346 vs. MKT-077: Cytotoxicity Profile and Selectivity Advantage

ML346 exhibits a favorable therapeutic index in HeLa cells, with an EC50 for Hsp70 activation of 4.6 μM and a cytotoxicity threshold exceeding 25 μM, yielding a >5-fold selectivity window [1]. In contrast, MKT-077, a cationic rhodacyanine dye that inhibits Hsp70 family chaperones, demonstrates antiproliferative EC50 values of 1.4–2.2 μM against cancer cell lines, indicative of inherent cytotoxic activity . ML346's lack of significant cytotoxicity at its effective concentration for Hsp70 induction enables prolonged treatment in cellular models of proteostasis without confounding toxicity-driven artifacts.

Cytotoxicity Selectivity Hsp70 Modulation

ML346 vs. Analog Y40: Species-Selective SrtA Inhibition Profile

ML346 functions as a covalent, irreversible inhibitor of both Staphylococcus aureus SrtA (SaSrtA) and Streptococcus pyogenes SrtA (SpSrtA), with IC50 values of 0.37 μM and 1.37 μM, respectively [1]. Its structural analog Y40, developed via structure-guided design from the ML346/SpSrtA co-crystal structure, exhibits 2-fold increased inhibitory activity on SaSrtA (estimated IC50 ~0.185 μM) and superior inhibition of biofilm formation in vitro [2]. However, Y40's enhanced potency on SaSrtA comes with altered species selectivity, making ML346 the preferred reference probe when evaluating broad-spectrum Gram-positive SrtA inhibition or when the co-crystal structure (PDB ID: 7V6K) is required for structural biology workflows.

Sortase A Inhibition Antivirulence Antibacterial

ML346 in Vivo Efficacy: Polyglutamine Aggregation Suppression in C. elegans

In a C. elegans model expressing polyglutamine (polyQ35), ML346 treatment suppresses polyQ aggregation, demonstrating in vivo efficacy in modifying protein aggregation and associated toxicity [1]. This in vivo activity distinguishes ML346 from structurally similar barbituric acid derivatives that lack validated activity in whole-organism models. The suppression of polyQ aggregates provides direct translational relevance for Huntington's disease and other polyglutamine expansion disorders.

In Vivo Proteostasis Polyglutamine Disease C. elegans Model

ML346 Application Scenarios: Evidence-Backed Research and Industrial Use Cases


Cellular and In Vivo Proteostasis Restoration in Neurodegenerative Disease Models

ML346 is the probe of choice for activating Hsp70 transcription and restoring protein folding homeostasis in cellular models of Huntington's disease and polyglutamine aggregation. Its EC50 of 4.6 μM for Hsp70 activation and >5-fold selectivity over cytotoxicity enable prolonged treatment without confounding toxicity [1]. The demonstrated suppression of polyQ35 aggregation in C. elegans validates its in vivo utility for proteostasis research in neurodegenerative contexts [1].

Structure-Activity Relationship (SAR) Studies Targeting Sortase A

ML346 serves as the essential reference inhibitor for SAR campaigns aimed at developing covalent SrtA inhibitors. The published X-ray co-crystal structure of ML346 bound to SpSrtA (PDB ID: 7V6K) provides a structural template for rational analog design [2]. Its IC50 values of 0.37 μM (SaSrtA) and 1.37 μM (SpSrtA) establish the baseline potency against which novel analogs, such as Y40, are compared [2].

High-Throughput Screening and Target Engagement Assays for HSF-1/Hsp70 Pathway Activation

ML346 is validated in a high-throughput Hsp70-luciferase reporter assay and can be used as a positive control in screening campaigns seeking novel HSF-1/Hsp70 pathway activators. Its 2.4-fold induction of Hsp70 QPCR signal and robust activation of Hsp70 promoter transcription provide reliable quantitative benchmarks for assay development [1].

Cystic Fibrosis CFTR Rescue Studies

ML346 (10 μM) restores CFTR-mediated iodide conductance in cellular models of cystic fibrosis, indicating its capacity to rescue folding of metastable ΔF508-CFTR [1]. This application leverages ML346's proteostasis-modulating activity in a therapeutically relevant ion channel context.

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